molecular formula C5H6BrN3 B1288185 6-Bromopyridine-3,4-diamine CAS No. 1033203-41-6

6-Bromopyridine-3,4-diamine

Cat. No. B1288185
CAS RN: 1033203-41-6
M. Wt: 188.03 g/mol
InChI Key: XCVAQMLOGLDTNX-UHFFFAOYSA-N
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Description

6-Bromopyridine-3,4-diamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It is a solid substance that should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for 6-Bromopyridine-3,4-diamine is 1S/C5H6BrN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromopyridine-3,4-diamine is a solid substance with a molecular weight of 188.03 . It should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The exact density, boiling point, and melting point are not specified .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Bromopyridine-3,4-diamine: serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyrazolopyridines . These compounds are structurally similar to purine bases like adenine and guanine, making them significant in medicinal chemistry . The ability to introduce different substituents at positions N1, C3, C4, C5, and C6 allows for the creation of a diverse array of molecules with potential biological activity.

Biomedical Applications

The derivatives of 6-Bromopyridine-3,4-diamine have been explored for their biomedical applications. This includes the development of molecules with potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory agents. The structural diversity obtained by modifying this compound enhances the possibility of discovering new drugs .

Antimicrobial Features

Research has been conducted on imidazo[4,5-b]pyridine derivatives of 6-Bromopyridine-3,4-diamine for their antimicrobial properties. These studies involve both experimental and theoretical approaches to understand the interaction of these compounds with microbial targets, which could lead to the development of new antibiotics .

Organic Synthesis Methodology

6-Bromopyridine-3,4-diamine: is used in organic synthesis methodologies, such as phase transfer catalysis. This technique is employed to produce regioisomers of the compound, which are essential for further chemical transformations and the synthesis of complex molecules .

Safety And Hazards

6-Bromopyridine-3,4-diamine is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromopyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVAQMLOGLDTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596283
Record name 6-Bromopyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyridine-3,4-diamine

CAS RN

1033203-41-6
Record name 6-Bromo-3,4-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromopyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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